molecular formula C14H25F3N2O5 B13441641 Isoleucylleucine TFA Salt

Isoleucylleucine TFA Salt

Cat. No.: B13441641
M. Wt: 358.35 g/mol
InChI Key: HGOSTIDMEUANHK-PUBMXKGKSA-N
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Description

Isoleucylleucine trifluoroacetic acid salt is a compound with the molecular formula C12H24N2O3 . C2HF3O2. It is a derivative of the dipeptide isoleucylleucine, where the trifluoroacetic acid salt is used to enhance its stability and solubility. This compound is often used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoleucylleucine trifluoroacetic acid salt typically involves the coupling of isoleucine and leucine using standard peptide synthesis techniques. The process often employs Fmoc (9-fluorenylmethyloxycarbonyl) protection for the amino groups and is carried out in a stepwise manner. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetic acid salt form .

Industrial Production Methods

In industrial settings, the production of isoleucylleucine trifluoroacetic acid salt follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of protecting groups and the formation of the trifluoroacetic acid salt .

Chemical Reactions Analysis

Types of Reactions

Isoleucylleucine trifluoroacetic acid salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Isoleucylleucine trifluoroacetic acid salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoleucylleucine trifluoroacetic acid salt involves its interaction with specific molecular targets. The trifluoroacetic acid group enhances the compound’s solubility and stability, allowing it to interact more effectively with biological molecules. The compound can bind to proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Leucylleucine trifluoroacetic acid salt
  • Isoleucylisoleucine trifluoroacetic acid salt
  • Valylleucine trifluoroacetic acid salt

Uniqueness

Isoleucylleucine trifluoroacetic acid salt is unique due to its specific combination of isoleucine and leucine, which imparts distinct structural and functional properties. The trifluoroacetic acid salt form further enhances its stability and solubility, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C14H25F3N2O5

Molecular Weight

358.35 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1

InChI Key

HGOSTIDMEUANHK-PUBMXKGKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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